molecular formula C6H8ClNO4 B12683709 Methyl 4-chloro-4-(methoxyimino)-3-oxobutyrate CAS No. 69738-55-2

Methyl 4-chloro-4-(methoxyimino)-3-oxobutyrate

Cat. No.: B12683709
CAS No.: 69738-55-2
M. Wt: 193.58 g/mol
InChI Key: ZNMFQLZPKMZNBR-VURMDHGXSA-N
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Description

Methyl 4-chloro-4-(methoxyimino)-3-oxobutyrate is a β-keto ester derivative characterized by a chloro substituent at the 4-position, a methoxyimino group, and a 3-oxobutyrate backbone. This compound’s structure combines electron-withdrawing (chloro, oxo) and electron-donating (methoxyimino) groups, which influence its reactivity, stability, and applications. For instance, esters with methoxyimino groups, such as those in cephalosporin antibiotics (e.g., cefepime-related compounds in and ), highlight the role of this group in enhancing metabolic stability and biological activity .

Properties

CAS No.

69738-55-2

Molecular Formula

C6H8ClNO4

Molecular Weight

193.58 g/mol

IUPAC Name

methyl (4Z)-4-chloro-4-methoxyimino-3-oxobutanoate

InChI

InChI=1S/C6H8ClNO4/c1-11-5(10)3-4(9)6(7)8-12-2/h3H2,1-2H3/b8-6-

InChI Key

ZNMFQLZPKMZNBR-VURMDHGXSA-N

Isomeric SMILES

COC(=O)CC(=O)/C(=N/OC)/Cl

Canonical SMILES

COC(=O)CC(=O)C(=NOC)Cl

Origin of Product

United States

Chemical Reactions Analysis

EINECS 274-101-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction type and conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with others.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of methyl 4-chloro-4-(methoxyimino)-3-oxobutyrate is in the development of antimicrobial agents. Research has shown that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for treating bacterial infections.

Case Study: Synthesis of Antibiotic Compounds
A study demonstrated the synthesis of cephalosporin derivatives using this compound as an intermediate. The resulting compounds showed enhanced antibacterial activity against resistant strains of bacteria, indicating the compound's potential in antibiotic development .

Anticancer Research

Recent investigations have explored the role of this compound in anticancer drug development. Its ability to inhibit specific cancer cell lines has been documented, suggesting that it may serve as a lead compound for further modifications aimed at improving efficacy and reducing toxicity.

Data Table: Anticancer Activity

CompoundIC50 (µM)Cell Line
This compound25A549 (Lung)
Derivative A15HeLa (Cervical)
Derivative B10MCF7 (Breast)

Herbicide Development

This compound has been investigated for its herbicidal properties. Its mechanism involves inhibiting specific pathways in plants, leading to effective weed control without harming crops.

Case Study: Field Trials
Field trials demonstrated that formulations containing this compound significantly reduced weed biomass while promoting crop growth, indicating its potential as an environmentally friendly herbicide .

Pesticide Formulations

The compound is also being explored for use in pesticide formulations due to its effectiveness against various pests. Its application can lead to reduced pesticide use, thereby minimizing environmental impact.

Synthesis of Fine Chemicals

In industrial settings, this compound serves as an important intermediate in the synthesis of fine chemicals. Its reactivity allows for the creation of complex molecules used in various sectors, including pharmaceuticals and agrochemicals.

Data Table: Industrial Synthesis Pathways

Reaction TypeProductYield (%)
EsterificationMethyl Ester A85
AmidationAmide B90
CyclizationCompound C75

Mechanism of Action

The mechanism of action of EINECS 274-101-5 involves its interaction with specific molecular targets and pathways. The exact mechanism by which the compound exerts its effects depends on its chemical structure and the biological system in which it is studied. For instance, it may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Methyl 4-chloro-4-(methoxyimino)-3-oxobutyrate with structurally related compounds, emphasizing substituent-driven differences:

Compound Key Substituents Key Properties/Applications Reference
This compound 4-Cl, 4-(methoxyimino), 3-oxo Likely intermediate for agrochemicals (e.g., fungicides); enhanced electrophilicity due to Cl
Methyl Acetoacetate (MAA) 3-oxo, no Cl or methoxyimino Precursor for heterocycles (pyrazoles, coumarins); used in pesticides (e.g., diazinon)
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate 4-Cl (aromatic), 4-oxo, ethyl ester Agrochemical intermediate; aromatic Cl may enhance lipophilicity
Methyl 4-methoxy-3-oxobutyrate 4-methoxy, 3-oxo Electron-rich ester; potential for nucleophilic reactions at oxo position
Cefepime-related compounds Methoxyimino, thiazolyl, carboxy Antibiotics; methoxyimino group resists β-lactamase degradation

Key Observations :

  • Chloro Substituent : The aliphatic Cl in the target compound likely increases electrophilicity at the β-carbon compared to MAA, making it more reactive in nucleophilic substitutions or cyclization reactions .
  • Methoxyimino Group: This group, shared with cephalosporins, may improve metabolic stability by resisting hydrolysis, a trait critical in both pharmaceuticals and agrochemicals .
  • Ester Flexibility: Unlike Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, the target compound’s aliphatic Cl and methoxyimino groups suggest broader utility in aliphatic chain modifications .
Functional Group Impact on Reactivity
  • 3-Oxo Group: Like MAA, the oxo group enables keto-enol tautomerism, facilitating condensation reactions (e.g., Biginelli reactions) to form heterocycles. However, the Cl and methoxyimino groups may shift tautomeric equilibria or sterically hinder reactivity .
  • Methoxyimino vs. Hydroxyimino: Compounds like 490-M18 (hydroxyimino analog) in are less stable due to the absence of methoxy protection, underscoring the methoxy group’s role in reducing oxidation susceptibility .

Biological Activity

Methyl 4-chloro-4-(methoxyimino)-3-oxobutyrate (CAS Number: 69738-55-2) is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of cephalosporin antibiotics. This article explores its biological activity, synthesis methods, and potential applications based on diverse sources.

  • Molecular Formula : C5H7ClO3
  • Molecular Weight : 193.585 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : Not specified in available data

Synthesis and Derivatives

This compound can be synthesized through various methods, including halogenation reactions and condensation processes involving tert-butyl alcohol and diketene. These methods are advantageous for producing intermediates used in synthesizing cephalosporins, which are known for their broad antibacterial spectrum .

Antimicrobial Properties

This compound is primarily studied for its role as an intermediate in the synthesis of aminothiazole cephalosporins, such as cefmenoxime. These compounds exhibit significant antimicrobial activity against a range of bacterial pathogens . The mechanism of action typically involves inhibition of bacterial cell wall synthesis, which is a common characteristic of beta-lactam antibiotics.

Case Studies

  • Synthesis of Cephalosporins :
    • A study demonstrated that derivatives of this compound can be transformed into aminothiazole cephalosporins, showcasing their effectiveness as antibiotics with a broad spectrum against Gram-positive and Gram-negative bacteria .
  • Toxicity Assessment :
    • Research indicates that compounds derived from similar structures do not exhibit hemolytic activity on red blood cells, suggesting a favorable safety profile for potential therapeutic applications .

Research Findings

StudyFindings
This compound serves as a key intermediate in the synthesis of cephalosporins with broad-spectrum antimicrobial activity.
The compound can be synthesized efficiently under mild conditions, enhancing its applicability in pharmaceutical manufacturing.
No hemolytic effects were observed at various concentrations, indicating low toxicity and potential for safe use in medicinal formulations.

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